molecular formula C22H18N2O5S B2546806 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 384377-60-0

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2546806
CAS No.: 384377-60-0
M. Wt: 422.46
InChI Key: LUBXZIMDLROIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral and Structural Analysis

The structural and spectral analysis of similar compounds, including benzothiazole derivatives like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been extensively studied. These analyses provide insight into the molecular conformation, stability, and interaction patterns, which are crucial for understanding their potential applications in scientific research and development. Such compounds demonstrate intricate hydrogen bonding interactions, which can influence their chemical behavior and reactivity (Franklin et al., 2011).

Antimicrobial Applications

Coumarin-thiazole derivatives have shown significant biological activity, including antimicrobial properties. These compounds, when incorporated into polymers, can impart antimicrobial activity, making them valuable in the development of antimicrobial coatings and materials. This has been demonstrated in research where coumarin-thiazole derivatives were physically incorporated into polyurethane varnishes, resulting in materials with very good antimicrobial effects against a variety of micro-organisms (El‐Wahab et al., 2014).

Photophysical and Nonlinear Optical Properties

The synthesis and study of novel coumarin-thiazole hybrid dyes have revealed their potential for applications in optoelectronics and photonics. These compounds exhibit aggregation-induced emission (AIE) and have been shown to possess twisted intramolecular charge transfer (TICT) properties. Their linear and nonlinear optical properties have been explored, indicating their suitability for use in photonic devices and materials (Shreykar et al., 2017).

Antitumor and Anticancer Properties

Several studies have focused on the synthesis of benzothiazole derivatives with potential antitumor and anticancer activities. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been synthesized and screened for their anticancer properties, demonstrating promising results as new agents for cancer treatment. These compounds have been evaluated within the framework of the National Cancer Institute's Developmental Therapeutic Program, showing potential as anticancer agents (Horishny et al., 2020).

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-13-17(29-22(26)24-8-10-27-11-9-24)7-6-14-19(25)15(12-28-20(13)14)21-23-16-4-2-3-5-18(16)30-21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXZIMDLROIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.